molecular formula C13H18FNO5S B2728558 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 2034202-33-8

4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No. B2728558
CAS RN: 2034202-33-8
M. Wt: 319.35
InChI Key: QMZSQJXKARKFNP-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide, also known as EFHF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives: Research has highlighted the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit promising properties for photodynamic therapy, including high singlet oxygen quantum yield and good fluorescence properties, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Crystal Structure Analysis

  • Supramolecular Architecture: Studies on 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide have shown diverse supramolecular architectures influenced by intermolecular interactions. This research aids in understanding the structural basis for the properties and reactivity of these compounds (Rodrigues et al., 2015).

Carbonic Anhydrase Inhibition

  • Biochemical Evaluation: The synthesis and evaluation of 4-(2-substituted hydrazinyl)benzenesulfonamides for their inhibitory effects on human carbonic anhydrase enzymes have been reported. These compounds exhibit potent inhibitory activity, highlighting their potential in designing inhibitors for therapeutic applications (Gul et al., 2016).

Pharmacological Studies

  • Endothelin Antagonists: Research into biphenylsulfonamide derivatives has identified novel endothelin-A selective antagonists. These compounds, through strategic substitution, have shown potential in modulating endothelin-mediated biological effects, which could be beneficial in treating cardiovascular diseases (Murugesan et al., 1998).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO5S/c1-2-20-12-4-3-10(7-11(12)14)21(17,18)15-8-13(16)5-6-19-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSQJXKARKFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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